REACTION_CXSMILES
|
[C:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][C:5]2[CH:14]=[CH:15][CH:16]=[CH:17][C:4]1=2)#[N:2].[O-]Cl.[Na+].[OH:21]S([O-])(=O)=O.[Na+]>C(Cl)Cl>[C:1]([N:3]1[C:4]2[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=2[C:6](=[O:21])[CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1=2)#[N:2] |f:1.2,3.4|
|
Name
|
( I )
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(#N)N1C2=C(CCC3=C1C=CC=C3)C=CC=C2
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
2,2,6,6-tetramethylpiperidine nitroxide
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 20° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with 2 g of Na2SO4 and solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated off
|
Type
|
WAIT
|
Details
|
kept at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
washed with 50 ml of cold acetone
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |